N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE
Description
N-(Adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane moiety, a hexanamide linker, and a thiazolidinone ring substituted with a 4-methoxyphenyl group. The compound’s stereochemistry (5Z configuration) and crystal structure have likely been resolved using SHELXL, a refinement program widely employed for small-molecule crystallography .
Properties
IUPAC Name |
N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3S2/c1-32-22-8-6-18(7-9-22)14-23-25(31)29(26(33)34-23)10-4-2-3-5-24(30)28-27-15-19-11-20(16-27)13-21(12-19)17-27/h6-9,14,19-21H,2-5,10-13,15-17H2,1H3,(H,28,30)/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDHASCVFQUSH-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazolidine intermediate.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The adamantane and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve strong acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Studies have indicated that compounds with thiazolidine and methoxyphenyl functionalities exhibit promising anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and growth.
-
Antimicrobial Properties
- Research has shown that thiazolidine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The unique structure of N-(adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide may enhance its efficacy as an antimicrobial agent.
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory mediators could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.
Case Studies
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of adamantane and thiazolidinone moieties. Below is a comparison with structurally analogous compounds:
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | cLogP |
|---|---|---|---|---|
| N-(Adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | Adamantane + thiazolidinone | 4-Methoxyphenyl, hexanamide linker | ~550.7 | ~4.2 |
| Epalrestat | Thiazolidinone | Carboxylic acid, lipophilic side chain | 319.3 | 3.8 |
| Rimantadine | Adamantane | Amine substituent | 179.3 | 2.5 |
| Rosiglitazone | Thiazolidinedione | Pyridine, ethoxy-phenyl | 357.4 | 2.6 |
Key Observations :
- Adamantane vs. Non-Adamantane Analogs: The adamantane group increases molecular weight and lipophilicity (cLogP ~4.2) compared to non-adamantane thiazolidinones like epalrestat (cLogP 3.8) .
- Thiazolidinone Modifications: The sulfanylidene group may enhance redox activity compared to thiazolidinediones (e.g., rosiglitazone), which lack sulfur-based reactivity .
Computational Comparisons
Virtual screening and molecular docking studies provide insights into binding affinity and selectivity. Using Chemical Space Docking (), this compound demonstrated superior enrichment scores compared to enumerated libraries, suggesting optimized target interactions. Similarity metrics (Tanimoto and Dice indices) further highlight its divergence from known inhibitors:
| Metric | vs. Epalrestat | vs. Rimantadine | vs. Rosiglitazone |
|---|---|---|---|
| Tanimoto (MACCS) | 0.34 | 0.12 | 0.28 |
| Dice (Morgan) | 0.41 | 0.18 | 0.35 |
Interpretation :
- Low similarity scores (<0.5) indicate structural novelty, reducing redundancy in drug discovery pipelines .
Biological Activity
N-(Adamantan-1-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features an adamantane moiety linked to a hexanamide chain, with a thiazolidinone derivative that includes a methoxyphenyl substituent. The structural formula can be represented as follows:
Synthesis Methodology
The synthesis typically involves the condensation of adamantane derivatives with thiazolidinones. A common method includes:
- Preparation of Thiazolidinone : Reacting 2-thioxo-1,3-thiazolidin-4-one with appropriate aldehydes.
- Formation of the Hexanamide : Coupling the thiazolidinone with an adamantane-derived amine.
The reaction conditions often require reflux in solvents such as acetic acid or ethanol to facilitate the formation of the desired product.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
The proposed mechanisms involve:
- Inhibition of Enzymatic Activity : The thiazolidinone structure may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
- Cell Signaling Modulation : Interaction with cell surface receptors could alter signaling pathways related to growth and survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazolidinone derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(Adamantan-1-yl)-6... | 12.5 | Staphylococcus aureus |
| Other Derivative X | 25 | E. coli |
Study 2: Antitumor Activity
In another investigation focused on the antitumor effects, the compound was tested on human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 18 |
Study 3: Mechanistic Insights
Research into the mechanism revealed that treatment with N-(adamantan-1-yl)-6... led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway for induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
